

In-depth Technical Guide: Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a key pharmacophore in the design of various therapeutic agents. This technical guide provides a comprehensive overview of the available information on the structure, synthesis, and known applications of **Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate**, with a focus on its relevance to drug discovery and development. While detailed experimental and biological data for this specific molecule are not extensively available in the public domain, this guide consolidates the existing knowledge and provides context based on related pyrazolo[4,3-c]pyridine derivatives.

Core Structure and Physicochemical Properties

The core structure of **Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate** consists of a fused pyrazole and pyridine ring system, with a methyl carboxylate group attached at the 6-position of the pyridine ring.

Chemical Structure:

Physicochemical Data Summary:

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃ O ₂	(Calculated)
Molecular Weight	177.16 g/mol	(Calculated)
CAS Number	1206979-63-6	Commercial Suppliers

Note: Experimentally determined physicochemical properties such as melting point, boiling point, and solubility are not readily available in published literature.

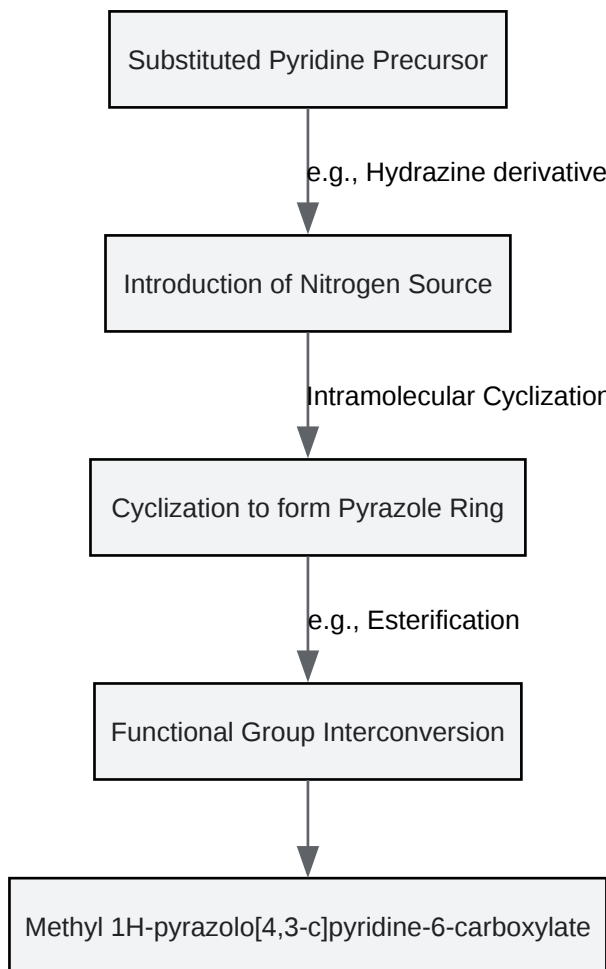
Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate** are not explicitly detailed in readily accessible scientific literature. However, the general synthesis of the pyrazolo[4,3-c]pyridine scaffold can be conceptualized through several retrosynthetic approaches.

Conceptual Synthetic Workflow:

Below is a generalized workflow for the potential synthesis of the pyrazolo[4,3-c]pyridine core, which could be adapted for the synthesis of the title compound.

Conceptual Synthetic Workflow for Pyrazolo[4,3-c]pyridine Core



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Caption: A generalized synthetic strategy for the pyrazolo[4,3-c]pyridine scaffold.

Known Reactions:

While the direct synthesis is not well-documented, **Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate** has been utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Experimental Protocol: N-Alkylation of **Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate**

One documented reaction is the N-alkylation of the pyrazole ring. This procedure is adapted from patent literature describing the synthesis of T-type calcium channel antagonists.

- Materials:
 - **Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate**
 - Iodomethane (CH_3I)
 - Cesium Carbonate (Cs_2CO_3)
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Ethyl acetate (EtOAc)
 - Dichloromethane (DCM)
 - Water
- Procedure:
 - Dissolve **Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate** (1.0 eq) in anhydrous DMF.
 - Add Cesium Carbonate (approx. 2.5 eq) and Iodomethane (approx. 1.1 eq) to the solution.
 - Stir the reaction mixture at room temperature for 18 hours.
 - Upon completion, add water and ethyl acetate to the reaction mixture.
 - Separate the organic and aqueous phases.
 - Extract the aqueous phase with dichloromethane (3x).
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methylated product.

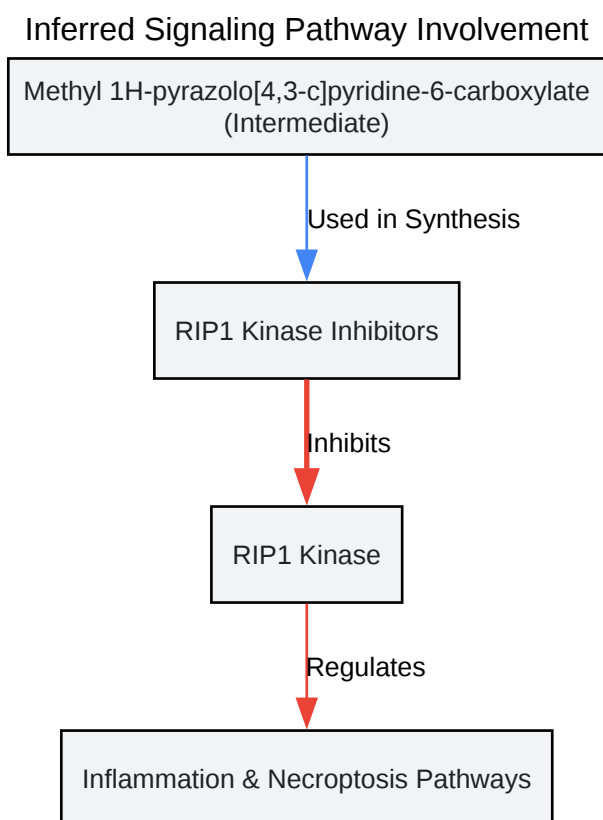
Biological Activity and Therapeutic Potential

The pyrazolo[4,3-c]pyridine scaffold is a recognized pharmacophore with a broad spectrum of biological activities. Derivatives have shown potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[1]

While specific biological data for **Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate** is scarce, its use as a building block in the synthesis of targeted therapies provides insight into its potential areas of application.

Involvement in Signaling Pathways (Inferred):

The utilization of this compound in the synthesis of RIP1 kinase inhibitors suggests a potential, albeit indirect, link to inflammatory and cell death signaling pathways. RIP1 kinase is a critical regulator of TNF-alpha-induced inflammation and necroptosis.



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Caption: Inferred role as a synthetic precursor for modulators of the RIP1 kinase pathway.

Similarly, its use in developing T-type calcium channel antagonists points towards a potential application in neurological and cardiovascular disorders where these channels play a crucial role.

Conclusion and Future Directions

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a valuable heterocyclic building block with confirmed utility in the synthesis of biologically active molecules, including kinase inhibitors and ion channel modulators. However, a significant gap exists in the publicly available literature regarding its detailed synthesis, comprehensive characterization, and specific biological profile.

Future research efforts should focus on:

- Publication of a detailed, high-yield synthesis protocol for **Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate**.
- Thorough spectroscopic characterization (^1H NMR, ^{13}C NMR, MS, IR) to establish a reference dataset.
- Screening for biological activity across various targets, particularly kinases and ion channels, to uncover its intrinsic therapeutic potential.

The elucidation of this information will undoubtedly accelerate the use of this promising scaffold in the development of novel therapeutics.

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References

- 1. researchgate.net [researchgate.net]

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